N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride
CAS No.: 1251923-33-7
Cat. No.: VC2815368
Molecular Formula: C8H17ClN2OS
Molecular Weight: 224.75 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1251923-33-7 |
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Molecular Formula | C8H17ClN2OS |
Molecular Weight | 224.75 g/mol |
IUPAC Name | N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide;hydrochloride |
Standard InChI | InChI=1S/C8H16N2OS.ClH/c1-6(2)3-9-8(11)7-4-12-5-10-7;/h6-7,10H,3-5H2,1-2H3,(H,9,11);1H |
Standard InChI Key | QQJWXWVTAZVGNU-UHFFFAOYSA-N |
SMILES | CC(C)CNC(=O)C1CSCN1.Cl |
Canonical SMILES | CC(C)CNC(=O)C1CSCN1.Cl |
Introduction
Structural Characteristics and Chemical Properties
N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride belongs to the broader class of thiazolidine derivatives, which feature a five-membered heterocyclic ring containing sulfur and nitrogen atoms. The compound incorporates several key structural elements that define its chemical identity and behavior.
Molecular Structure
The compound possesses a fundamental thiazolidine scaffold with a 4-carboxamide modification attached to a 2-methylpropyl (isobutyl) group. Its structure contains multiple functional groups that contribute to its chemical versatility:
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A five-membered thiazolidine ring containing sulfur and nitrogen
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A carboxamide group at the 4-position
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A 2-methylpropyl (isobutyl) substituent
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A hydrochloride salt form that enhances solubility and stability
This molecular architecture shares similarities with other thiazolidine derivatives such as 2-(2-methylpropyl)-1,3-thiazolidine-4-carboxylic acid, though with distinctive modifications to the functional groups that likely influence its biological activity profile .
Physicochemical Properties
N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride typically presents as a crystalline solid at room temperature. Based on structural analysis and comparison with similar compounds, the following physicochemical properties can be anticipated:
Property | Value/Description |
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Physical State | Crystalline powder |
Color | White to off-white |
Molecular Weight | Approximately 250-260 g/mol |
Solubility | Soluble in water and polar organic solvents |
Storage Conditions | Room temperature in sealed containers |
Stability | Stable under normal conditions, sensitive to oxidation |
The hydrochloride salt form significantly enhances the compound's water solubility compared to its free base form, making it potentially more suitable for pharmaceutical formulations and biological testing.
Synthesis Methods and Characterization
The synthesis of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride involves several chemical transformations that must be carefully controlled to ensure high purity and yield.
Analytical Characterization
Comprehensive characterization of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride would typically involve multiple analytical techniques:
Analytical Method | Information Provided |
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NMR Spectroscopy | Structural confirmation, purity assessment |
Mass Spectrometry | Molecular weight verification, fragmentation pattern |
Infrared Spectroscopy | Functional group identification |
HPLC | Purity determination, separation from synthetic byproducts |
Elemental Analysis | Compositional verification |
X-ray Crystallography | Three-dimensional structural elucidation |
High-performance liquid chromatography coupled with ultraviolet detection (HPLC-UV) represents a particularly valuable technique for the analysis of thiazolidine derivatives, allowing for precise quantification and structural confirmation .
Potential Activity | Mechanism of Action |
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Anti-inflammatory | Modulation of inflammatory signaling pathways |
Antimicrobial | Interference with bacterial cell wall synthesis |
Enzyme Inhibition | Binding to specific active sites on target enzymes |
Metabolic Regulation | Interaction with metabolic enzymes and receptors |
Thiazolidine derivatives with the carboxamide functionality often display enhanced binding to biological targets due to the amide group's hydrogen bonding capabilities, potentially conferring greater selectivity in receptor interactions.
Structure-Activity Relationships
The specific structural features of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride likely influence its biological activity profile:
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The thiazolidine ring provides a scaffold that can interact with multiple biological targets
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The 2-methylpropyl (isobutyl) group may enhance lipophilicity and membrane permeability
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The carboxamide functionality can participate in hydrogen bonding with receptor sites
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The hydrochloride salt form improves bioavailability by enhancing solubility
These structural attributes position the compound as a potential candidate for diverse therapeutic applications, particularly in areas where other thiazolidine derivatives have shown promise.
Analytical Methods for Detection and Quantification
Accurate detection and quantification of N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride in various matrices requires sophisticated analytical methodologies.
Chromatographic Techniques
High-performance liquid chromatography (HPLC) represents a cornerstone technique for the analysis of thiazolidine derivatives. For N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride, the following parameters might be considered:
Parameter | Recommendation |
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Column | Reversed-phase C18 (150 × 4.6 mm, 5.0 μm) |
Mobile Phase | Gradient elution with acetonitrile and buffer |
Detection | UV detection at approximately 220-280 nm |
Flow Rate | 1.0 mL/min |
Sample Preparation | Disulfide reduction, derivatization if needed |
This approach draws from established methodologies for similar thiazolidine compounds, which have demonstrated effective separation and quantification capabilities .
Spectroscopic Methods
Spectroscopic techniques provide valuable structural information and can be used complementarily with chromatographic methods:
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Nuclear Magnetic Resonance (NMR) spectroscopy can confirm the presence of key structural elements
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Infrared (IR) spectroscopy identifies functional groups, particularly the carboxamide and NH moieties
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Mass spectrometry provides molecular weight confirmation and fragmentation patterns
These methods collectively enable comprehensive structural characterization and purity assessment, critical for research applications and quality control .
Research Applications and Future Directions
N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride's structural features suggest several promising research directions and applications.
Current Research Focus
Current research on thiazolidine derivatives focuses on several key areas that may be relevant to N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride:
Research Area | Potential Significance |
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Antimicrobial Development | Addressing bacterial resistance mechanisms |
Anti-inflammatory Agents | Novel approaches to inflammatory disorders |
Metabolic Regulation | Potential applications in diabetes and metabolic syndrome |
Enzymatic Inhibition | Targeting specific pathological processes |
The compound's unique structural attributes position it as a potential candidate for medicinal chemistry exploration, particularly in developing targeted therapeutics with enhanced selectivity profiles.
Future Research Directions
Future research on N-(2-methylpropyl)-1,3-thiazolidine-4-carboxamide hydrochloride may productively explore:
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Structure-activity relationship studies to optimize biological activity
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Development of synthetic analogues with enhanced potency or selectivity
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Investigation of specific molecular targets and binding mechanisms
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Exploration of potential synergistic effects with established therapeutics
These research avenues could expand our understanding of thiazolidine pharmacology while potentially yielding novel therapeutic candidates.
Hazard Category | Potential Concerns |
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Acute Toxicity | Possibly harmful if swallowed |
Skin Contact | May cause skin irritation |
Eye Contact | May cause eye irritation |
Respiratory | May cause respiratory tract irritation |
These hazard assessments are extrapolated from data on similar thiazolidine derivatives and hydrochloride salts, and specific toxicological testing would be required for definitive characterization .
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